4-Amino-6-methoxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-6-methoxypyrimidine involves methoxylation reactions of intermediate compounds such as 2-amino-4-chloropyrimidine, which itself can be obtained through the chlorination reaction of isocytosine. This process highlights the compound's accessibility and the potential for technological innovation aimed at industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009).
Molecular Structure Analysis
The molecular structure of 4-Amino-6-methoxypyrimidine and its derivatives reveals interesting hydrogen bonding and pi-stacking interactions. Studies have shown that molecules like 2-amino-4-methoxy-6-methylpyrimidine are linked by N-H...N hydrogen bonds into chains of edge-fused rings, which are further connected into sheets by aromatic pi-pi stacking interactions (C. Glidewell et al., 2003).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of 4-Amino-6-methoxypyrimidine, such as its solubility in various organic solvents, are crucial for its application in different chemical contexts. The solubility is influenced by temperature and the nature of the solvent, providing essential data for process design and optimization (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).
Scientific Research Applications
Synthesis of Biological Screening Libraries : A study by Picazo et al. (2021) presented a method for synthesizing 4,6-diamino-5-alkoxypyrimidines, demonstrating potential for creating libraries with biological activity (Picazo et al., 2021).
Marine-Sourced Antibacterial Compounds : Joshi and Dodge (2021) highlighted the scalable synthesis of marine-sourced antibacterial compounds using 4-Amino-6-methoxypyrimidine (Joshi & Dodge, 2021).
Synthesis of Pyrimidine Derivatives : Isbècque et al. (1959) suggested potential uses for synthesizing pyrimidine derivatives using compounds like 4-Amino-6-methoxypyrimidine (Isbècque et al., 1959).
Synthesis of CDXCI Pyrimidine Derivatives : Okui et al. (1972) identified abnormal by-products in the synthesis of CDXCI pyrimidine derivatives, providing insights into chemical reactions involving 4-Amino-6-methoxypyrimidine (Okui et al., 1972).
Inhibition of Nitric Oxide Production : Jansa et al. (2014) found that 5-substituted 2-amino-4,6-dichloropyrimidines, closely related to 4-Amino-6-methoxypyrimidine, effectively inhibit immune-activated nitric oxide production (Jansa et al., 2014).
Influence on Hydrogen Bonding and Tautomerization : Kitamura et al. (2007) studied the hydrogen bonding and amino-imino tautomerization of compounds including amino-methoxypyrimidines, emphasizing the significant role of the methoxy group in these processes (Kitamura et al., 2007).
Molecular Structure Analysis : Cinar et al. (2013) provided structural and vibrational insights into 4-Amino-6-methoxypyrimidine, enhancing understanding of its electronic structure and absorption bands (Cinar et al., 2013).
Antimicrobial Activity : Al-Masoudi et al. (2015) synthesized new pyrimidine derivatives showing potent antibacterial and antifungal activity, indicating the potential of 4-Amino-6-methoxypyrimidine derivatives in this domain (Al-Masoudi et al., 2015).
Photochemical Reactions : Szabo and Berens (1975) explored the photochemical properties of 4-Amino-2-methoxypyrimidine, offering insights into its potential applications in photochemistry (Szabo & Berens, 1975).
Industrial Production Potential : Ju Xiu-lian (2009) reported on the synthetic innovation of 2-amino-4-methoxypyrimidine, highlighting its suitability for industrial production due to low costs and high yields (Ju Xiu-lian, 2009).
Safety And Hazards
properties
IUPAC Name |
6-methoxypyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELRBZDRGTVGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352811 | |
Record name | 4-Amino-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methoxypyrimidine | |
CAS RN |
696-45-7 | |
Record name | 6-Methoxy-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-6-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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